Methoxyacetyl chloride

描述

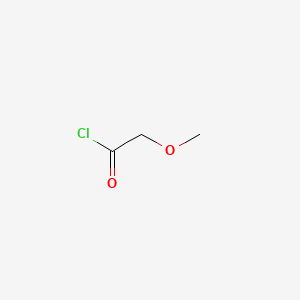

Methoxyacetyl chloride (CAS: 38870-89-2) is an organochlorine compound with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol . It is a colorless to pale yellow liquid with a density of 1.187 g/mL at 25°C, a boiling point of 112–113°C, and a refractive index of 1.419 (n20/D) . Its structure features a methoxy group (-OCH₃) adjacent to an acetyl chloride moiety, making it highly reactive toward nucleophiles.

准备方法

Synthetic Routes and Reaction Conditions: Methoxyacetyl chloride can be synthesized through the reaction of methoxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where methoxyacetic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:

CH3OCH2COOH+SOCl2→CH3OCH2COCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .

化学反应分析

Types of Reactions: Methoxyacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form methoxyacetic acid and hydrochloric acid.

Acylation: It is used in Friedel-Crafts acylation reactions to introduce the methoxyacetyl group into aromatic compounds.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base such as pyridine.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Methoxyacetic Acid: Formed from hydrolysis

科学研究应用

Pharmaceutical Applications

Methoxyacetyl chloride is predominantly used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It facilitates the introduction of methoxyacetyl groups into various organic molecules, enhancing their pharmacological properties.

Case Study: Synthesis of Methoxyacetic Acid

A notable process involves the preparation of methoxyacetic acid from monochloroacetic acid using this compound. This method demonstrates a high yield (up to 90%) and purity (>99%), making it suitable for industrial applications. The synthesis is environmentally friendly, as it minimizes wastewater generation and utilizes anhydrous conditions to prevent by-product formation .

Agrochemical Applications

In agrochemicals, this compound is utilized to synthesize herbicides and pesticides. Its ability to modify chemical structures allows for the development of compounds with improved efficacy and reduced environmental impact.

Example: Synthesis of Herbicides

This compound can be employed in the synthesis of herbicides by reacting with various amines or alcohols to form active agents that inhibit weed growth. This application highlights its role in enhancing agricultural productivity while managing environmental safety.

Dye Manufacturing

The compound also finds applications in the dye industry, where it acts as an intermediate in synthesizing various coloring agents. Its reactivity allows for the modification of dye structures to achieve desired colors and properties.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceuticals | Intermediate for active pharmaceutical ingredients | Methoxyacetic acid synthesis |

| Agrochemicals | Precursor for herbicides and pesticides | Synthesis of active agents |

| Dye Manufacturing | Intermediate in dye synthesis | Various synthetic dyes |

作用机制

Methoxyacetyl chloride exerts its effects primarily through its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring the methoxyacetyl group to the nucleophile. This reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion), resulting in the formation of the acylated product. The molecular targets are typically nucleophilic sites on organic molecules, such as amines, alcohols, and thiols .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methoxyacetyl chloride belongs to the acyl chloride family, which shares reactivity toward nucleophilic acylation. Below is a detailed comparison with related compounds:

Physical and Chemical Properties

Functional Differences

Reactivity :

- This compound’s methoxy group donates electron density, slightly reducing electrophilicity compared to chloroacetyl chloride (CAC) , which is more reactive due to electron-withdrawing chlorine .

- Methyl oxalyl chloride exhibits higher reactivity in forming mixed anhydrides and esters due to its two adjacent carbonyl groups .

生物活性

Methoxyacetyl chloride (MAC) is an acyl chloride with the molecular formula and CAS number 38870-89-2. It serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores the biological activity of this compound, focusing on its applications, safety profile, and relevant case studies.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 108.55 g/mol

- Appearance: Colorless liquid with a pungent odor

Applications:

- Pharmaceutical Synthesis: MAC is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is involved in the production of β-lactams through reactions with imines .

- Agrochemicals: It acts as a precursor for synthesizing agrochemicals, contributing to crop protection products .

- Dyes and Pigments: MAC is utilized in the manufacture of dyes, enhancing color properties in textiles and other materials .

This compound exhibits biological activity primarily through its reactivity as an acylating agent. It can modify amines and alcohols, leading to the formation of amides and esters, respectively. This property is crucial for developing compounds with desired pharmacological effects.

Toxicological Profile

The toxicological effects of this compound are significant due to its reactive nature:

- Respiratory Irritation: Inhalation can cause severe respiratory issues, including bronchospasm and pulmonary edema .

- Dermal Exposure: Contact with skin can lead to severe irritation or burns, necessitating protective measures during handling .

- Eye Damage: The compound can cause serious eye damage upon contact .

Case Study 1: Methoxyacetylfentanyl

This compound has been implicated in the synthesis of methoxyacetylfentanyl, a potent synthetic opioid. Reports indicate serious intoxication cases linked to this substance, highlighting the risks associated with improper handling and illicit synthesis using this compound as a precursor .

Key Findings:

- A case in Slovenia involved severe poisoning from methoxyacetylfentanyl purchased online, emphasizing the need for regulatory oversight in chemical sales .

Case Study 2: Synthesis of β-Lactams

In a study focusing on the synthesis of β-lactams using this compound, researchers demonstrated its effectiveness in acylating imines to form desired products. This reaction showcases MAC's utility in pharmaceutical chemistry, particularly for antibiotics .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 108.55 g/mol |

| Toxicity | Causes respiratory irritation; skin burns; eye damage |

| Applications | Pharmaceuticals, agrochemicals, dyes |

| Regulatory Status | Controlled due to potential misuse |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for methoxyacetyl chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via two methods:

- Triphosgene method : Methoxyacetic acid reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of catalysts (e.g., pyridine) and solvents like dichloromethane. Optimal conditions include a 1:1.2 molar ratio of methoxyacetic acid to triphosgene, with yields reaching ~85% at 45°C .

- Thionyl chloride method : Methoxyacetic acid reacts with excess thionyl chloride (SOCl₂) under reflux. This method requires careful moisture control and yields ~87% after distillation . Key factors affecting yield include catalyst type, solvent polarity, and stoichiometric ratios. Contamination by water drastically reduces purity due to hydrolysis .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Work in a fume hood with local exhaust ventilation to limit vapor accumulation (flash point: 28°C; autoignition risk) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and neutralize with sodium bicarbonate. Avoid water, which triggers violent hydrolysis releasing HCl gas .

Q. How should this compound be stored to ensure stability?

Store in airtight, dark glass containers at 2–8°C under inert gas (argon/nitrogen). Stabilizers like magnesium oxide (0.3% w/w) are added to inhibit decomposition. Avoid contact with moisture, bases, or alcohols .

Advanced Research Questions

Q. How can reaction kinetics be optimized for this compound in β-lactam antibiotic synthesis?

this compound is used to acylate β-lactam intermediates. Key considerations:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by amines.

- Temperature Control : Reactions are exothermic; maintain ≤0°C to prevent racemization or side reactions.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group . Monitoring via HPLC or NMR ensures >95% conversion .

Q. What analytical techniques are most effective for characterizing this compound purity and decomposition products?

- GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and He carrier gas .

- FTIR : Identifies hydrolyzed byproducts (methoxyacetic acid) via C=O stretching at 1740 cm⁻¹ and O-H bands at 3400 cm⁻¹ .

- Karl Fischer Titration : Quantifies water content (<0.1% required for stability) .

Q. What challenges arise when using this compound in metal-organic framework (MOF) post-synthetic modification?

- Reactivity Control : The chloride group reacts with MOF hydroxyl sites, but excess reagent can degrade the framework. Use a 1:1 molar ratio and monitor by PXRD .

- Solvent Compatibility : MOFs like UiO-66 require anhydrous DMF to prevent pore collapse during functionalization .

- Leaching Risk : Unreacted this compound must be removed via Soxhlet extraction to avoid catalyst deactivation .

Q. How do contradictory data on this compound’s thermal stability inform experimental design?

Discrepancies in decomposition temperatures (e.g., 112°C vs. 130°C in literature) suggest batch-dependent purity or stabilizer efficacy. Mitigation strategies:

- DSC/TGA Analysis : Determine decomposition onset for each batch .

- Inert Atmosphere : Perform reactions under nitrogen to suppress oxidative degradation .

Q. Methodological Considerations Table

属性

IUPAC Name |

2-methoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWHOSQTYYFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075238 | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38870-89-2 | |

| Record name | Methoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38870-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038870892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38870-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66S02B1S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。